2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2S2/c1-5-6(2)19-10(14-9(5)21)16-18-12(19)22-4-8(20)13-11-17-15-7(3)23-11/h4H2,1-3H3,(H,13,17,20)(H,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCDYIGRFUKQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol . The structure features a triazolo-pyrimidine core linked to a thiol group and an acetamide functional group, which contribute to its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.
| Cell Line | IC50 Value (μg/mL) | Effect |
|---|---|---|
| MCF-7 | 64.5 | Inhibition of proliferation |
| A549 | Not specified | Disruption of microtubule network |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogenic bacteria. Preliminary results indicate that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, the compound has been reported to possess anti-inflammatory and analgesic effects. These activities may be attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is thought to involve several mechanisms:
- Microtubule Disruption : Inhibition of tubulin polymerization affects cell division.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and bacterial growth.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the triazolo-pyrimidine framework through cyclization reactions.
- Introduction of thiol and acetamide groups via nucleophilic substitution or condensation reactions.
These steps are crucial for achieving high yields and purity levels necessary for biological testing .
Case Studies
Several studies have highlighted the efficacy of similar triazolo-thiadiazole derivatives:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties.
Case Study : A study demonstrated that this compound showed potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays.
Case Study : In a study focused on liver cancer cells (HepG2), the compound induced apoptosis at concentrations as low as 25 µM. The mechanism involved the activation of p53 pathways and inhibition of anti-apoptotic proteins such as Bcl-xL.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been documented.
Case Study : In vitro experiments using macrophage cell lines showed that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-[1,2,4]triazole derivative | Triazole ring | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The compound shares structural homology with several classes of heterocyclic derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Q & A
Q. What are the foundational synthetic routes for this compound, and how are they optimized?
The synthesis typically involves sequential functionalization of the triazolopyrimidine core. Key steps include:
- Thioether formation via nucleophilic substitution between a triazolopyrimidine-thiol intermediate and a halogenated acetamide derivative under reflux conditions (e.g., ethanol, 60–80°C) .
- Purification via solvent extraction (e.g., ethyl acetate/water) and recrystallization. Yield optimization requires precise control of stoichiometry, reaction time, and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which characterization techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and purity by matching proton environments (e.g., methyl groups at C5/C6 in the triazolopyrimidine core) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Q. What general biological activities are associated with this compound?
The triazolopyrimidine-thioacetamide scaffold exhibits:
- Enzyme inhibition: Potential targeting of kinases or proteases via competitive binding to active sites .
- Receptor modulation: Interaction with G-protein-coupled receptors (GPCRs) due to the thiadiazole moiety’s electron-rich nature . Biological activity is inferred from analogs, as direct data for this compound remains limited .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis?
Use Design of Experiments (DoE) to evaluate variables:
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent variation: Modify the thiadiazole (C5-methyl) or triazolopyrimidine (C5/C6-dimethyl) groups to assess steric/electronic effects .
- Bioisosteric replacement: Replace sulfur in the thioether with selenium or oxygen to tune reactivity .
- Data-driven SAR: Use clustering algorithms to group analogs by activity profiles and identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
